2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol
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Overview
Description
2-Methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. The presence of the methoxy group and the tetrahydronaphthalenyl moiety contributes to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol typically involves the condensation reaction between 2-methoxy-6-formylphenol and 5,6,7,8-tetrahydronaphthalen-1-amine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and luminescent properties.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it can bind to DNA through intercalation or groove binding, affecting the structure and function of the nucleic acid. The compound’s imine group allows it to form coordination complexes with metal ions, which can enhance its fluorescence properties and enable its use as a probe in various assays. Additionally, its interaction with cellular proteins and enzymes can modulate biochemical pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-Methoxy-6-[(E)-(phenylimino)methyl]phenol: Similar structure but with a phenyl group instead of the tetrahydronaphthalenyl moiety.
2-Methoxy-6-[(E)-(4-methylphenylimino)methyl]phenol: Contains a 4-methylphenyl group, offering different electronic and steric properties.
Uniqueness: 2-Methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct steric and electronic characteristics. This structural feature can influence its binding affinity and specificity towards various molecular targets, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-methoxy-6-(5,6,7,8-tetrahydronaphthalen-1-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-11-5-8-14(18(17)20)12-19-16-10-4-7-13-6-2-3-9-15(13)16/h4-5,7-8,10-12,20H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUMBPDAIFDAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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